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Cat. No.: S527219

Enviroxime is a recognized host-targeting antiviral compound that has been used extensively in in vitro
studies against various enteroviruses, including EV-A71 and EV-D68 [1] [2] [3]. It functions by targeting the
viral 3A protein, which is essential for the formation of replication organelles [4]. By interfering with this

host-pathogen interaction, Enviroxime disrupts a critical step in the viral life cycle.

The quantitative antiviral activity and cytotoxicity of Envirexime can vary depending on the specific
enterovirus serotype and the cell model used. The table below summarizes key data from the literature for

easy comparison.

Antiviral Activity Cytotoxicity Selectivity Primary

Virus Cell Model
(ECs0o) (CCso) Index (SI) Reference
EV-A71 RD cells [4] Not explicitly Not explicitly Not explicitly  [4]
stated stated stated
EV-A71 Human Not explicitly Not explicitly Not explicitly  [4]
Intestinal stated stated stated
Organoids
(HI10s) [4]
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Antiviral Activity Cytotoxicity Selectivity Primary

Virus Cell Model
(ECso0) (CCso) Index (SI) Reference
EV-D68 AG129 mouse Not Applicable (In Not Not [2]
model (No Vivo) Applicable (In  Applicable
efficacy) [2] vivo) (In vivo)
Various Multiple cell Active at sub- Information Information [3]
Enteroviruses lines micromolar Missing Missing

concentrations [3]

Key Insights from the Data:

e Model Sensitivity: Research indicates that more physiologically relevant models, such as Human
Intestinal Organoids (HIOs), can demonstrate greater sensitivity to both the antiviral effects and
potential toxicity of compounds like Enviroxime compared to traditional cell lines like RD cells [4].

¢ In vitro vs. In vivo Efficacy: While Enviroxime shows potent activity in cell culture, it is important to
note that it, along with several other direct-acting antivirals, did not show therapeutic efficacy in an
EV-D68 respiratory or neurological disease model in AG129 mice [2]. This highlights the
challenge of translating in vitro results to in vivo settings.

Experimental Protocol: Assessing Enviroxime Against
EV-A71 in Cell Models

This protocol outlines the methodology for evaluating the antiviral activity of Enviroxime against
Enterovirus A71 (EV-A71) in human rhabdomyosarcoma (RD) cells and human intestinal organoids (HIOs),

based on established research practices [4].

Materials and Reagents

Cell Lines: RD cells (ATCC CCL-136).

Virus: EV-A71 (e.g., BrCr strain).

Compound: Enviroxime (prepare a stock solution in a suitable solvent like DMSO).

Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS), 1% L-glutamine, and 1% penicillin-streptomycin for RD cell maintenance. Use DMEM with 2%

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://www.nature.com/articles/s41467-025-61083-8
https://www.nature.com/articles/s41467-025-61083-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10120312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10120312/
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136548/
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-61083-8
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136548/
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

FBS for infection and compound treatment.
e Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (for RD cells) or Cell Titer-Glo 3D Cell
Viability Assay (for HIOs).

Cell and Virus Preparation

¢ RD Cells: Culture RD cells in maintenance medium at 37°C with 5% CO.. For the assay, seed
20,000 cells per well in a 96-well plate and incubate for 24 hours to form a confluent monolayer [4].

e HIOs: Culture and mature human intestinal organoids derived from hiPSCs. For infection,
mechanically fragment the HIOs to expose the apical surface. Count the cells after dissociation to
calculate the multiplicity of infection (MOI) [4].

¢ Virus Stock: Propagate EV-A71 in RD cells, harvest the supernatant when a strong cytopathic effect
(CPE) is observed, and determine the virus titer using the TCIDso (50% Tissue Culture Infective
Dose) method [4].

Infection and Compound Treatment

The following workflow describes the key steps for conducting the antiviral assay. You can apply this
workflow to either RD cells or HIOs, with adjustments for the specific cell model as detailed in the protocol

text.
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Workflow Notes:

e Step 1 (Seed Cells): Prepare your chosen cell model (RD cell monolayer or fragmented HIOs) in a
96-well plate.

e Step 2 (Prepare Virus): Dilute the EV-A71 stock to the desired MOI (typically between 0.01 and 1) in
a low-serum medium (e.g., 2% FBS-DMEM) [4].

¢ Step 3 (Inoculate): Remove the culture medium from the cells and add the virus inoculum. Adsorb
for 1-2 hours at 37°C [4].
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e Step 4 (Add Compound): After the adsorption period, remove the virus inoculum, wash the cells,
and add fresh medium containing the desired concentrations of Enviroxime.
e Step 5 (Incubate): Culture the infected and treated cells at 33°C or 37°C under 5% COz2 for the

duration of the experiment [4].

Endpoint Analysis

After the incubation period, assess the following parameters:

¢ Cell Viability: Use the appropriate Cell Titer-Glo assay to measure ATP levels as an indicator of
metabolically active cells. This quantifies both compound cytotoxicity and the protection offered from
virus-induced CPE [4].

¢ Viral RNA Yield: Extract total RNA from the supernatant or cell lysates and use quantitative RT-PCR
to measure the level of viral RNA, indicating the extent of viral replication inhibition [4].

e Viral Titer: Determine the amount of infectious virus particles in the supernatant using the TCIDso

assay on fresh RD cells [4].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of Envirexime and the subsequent

experimental assessment steps within the context of a host cell.
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Research Considerations

¢ Model Selection: The choice between immortalized cell lines (e.g., RD cells) and advanced models
like human intestinal organoids (HIOs) is critical. HIOs contain multiple cell types and can better
recapitulate the human gastrointestinal epithelium, which is a primary site of enterovirus replication.
Studies show HIOs can be more sensitive for evaluating both antiviral potency and compound toxicity
[4].

e Beyond Enviroxime: For a comprehensive antiviral screening, researchers often use a panel of
reference compounds with different mechanisms of action. Common examples include Rupintrivir
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(3C protease inhibitor) and 2'-C-methylcytidine (2'CMC) (polymerase inhibitor) [4]. This helps
validate the assay system and compare the efficacy of new candidates.

¢ Solvent Controls: When preparing Enviroxime stock solutions in DMSO, always include vehicle
control groups with the same concentration of DMSO to rule out any solvent effects on the cells or
virus.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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